D-(+)-Maltose monohydrate-UL-13C12 is a disaccharide sugar composed of two glucose units linked by an α(1→4) glycosidic bond. It is a stable carbon-13 labeled isotope of maltose, which is utilized in various biochemical and analytical applications. The chemical formula for D-(+)-Maltose monohydrate-UL-13C12 is with a molecular weight of approximately 372.22 g/mol. The "UL-13C12" designation indicates that the compound contains twelve carbon-13 isotopes, which are useful for tracing and labeling studies in metabolic research and proteomics .
These reactions are essential in various biochemical pathways and industrial applications.
D-(+)-Maltose plays a significant role in biological systems, primarily as an energy source. It is readily metabolized by microorganisms and higher organisms to release glucose, which can then enter glycolysis or other metabolic pathways. In humans, maltose is broken down by the enzyme maltase in the small intestine, facilitating glucose absorption into the bloodstream. Additionally, maltose has been studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria .
D-(+)-Maltose monohydrate can be synthesized through various methods:
D-(+)-Maltose monohydrate has diverse applications across various fields:
Research on D-(+)-Maltose monohydrate has highlighted its interactions with various biological molecules:
These interactions are critical for understanding metabolic pathways and the compound's role in nutrition and health.
D-(+)-Maltose monohydrate shares structural similarities with other disaccharides but possesses unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sucrose | C₁₂H₂₂O₁₁ | Composed of glucose and fructose; sweeter flavor. |
| Lactose | C₁₂H₂₂O₁₁ | Composed of glucose and galactose; requires lactase for digestion. |
| Trehalose | C₁₂H₂₂O₁₁ | Composed of two glucose units linked differently; resistant to hydrolysis. |
| Cellobiose | C₁₂H₂₂O₁₁ | Composed of two glucose units with β(1→4) linkage; not easily digested by humans. |
D-(+)-Maltose monohydrate's unique α(1→4) glycosidic bond allows it to be rapidly metabolized compared to other disaccharides like cellobiose, which is not digestible by humans without specific enzymes . This property makes it particularly valuable in both nutritional and research contexts.
The application of $$^{13}\text{C}$$-labeled compounds in biochemistry originated in the mid-20th century, driven by the need to map metabolic pathways without radioactive hazards. Early work focused on simple substrates like $$^{13}\text{C}$$-glucose, which revealed glycolytic and tricarboxylic acid (TCA) cycle dynamics. The development of nuclear magnetic resonance (NMR) spectroscopy in the 1970s expanded the utility of $$^{13}\text{C}$$ tracers, allowing non-destructive analysis of isotopic enrichment in biological samples.
By the 1990s, mass spectrometry (MS) advancements enabled detection of $$^{13}\text{C}$$-labeled metabolites at sub-picomolar concentrations, catalyzing the field of fluxomics. The introduction of uniformly labeled compounds like D-(+)-maltose monohydrate-UL-13C12 addressed a critical gap in disaccharide metabolism studies, particularly in glycogen synthesis and starch degradation pathways.
Uniform $$^{13}\text{C}$$ labeling introduces isotopic atoms into all carbon positions of a molecule, creating predictable mass shifts detectable via MS or NMR. For D-(+)-maltose monohydrate-UL-13C12, this results in a molecular mass increase of 12 Da compared to unlabeled maltose ($$ \Delta m/z = +12 $$), enabling unambiguous identification in complex biological matrices.
Table 1: Comparative Properties of D-(+)-Maltose Monohydrate and Its $$^{13}\text{C}$$-Labeled Form
| Property | Unlabeled Maltose | UL-13C12 Maltose |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{22}\text{O}{11} \cdot \text{H}2\text{O} $$ | $$ ^{13}\text{C}{12}\text{H}{22}\text{O}{11} \cdot \text{H}2\text{O} $$ |
| Exact Mass (Da) | 342.116 | 354.091 |
| Melting Point | 110°C | 110–112°C |
| $$ \delta^{13}\text{C} $$ (‰) | -25 (natural abundance) | +980 (enriched) |
When administered to Saccharomyces cerevisiae, D-(+)-maltose monohydrate-UL-13C12 enables precise measurement of maltase activity through $$^{13}\text{C}$$-glucose production rates. The uniform labeling ensures that every carbon position in the resulting glucose isotopomers carries diagnostic information about enzymatic cleavage patterns.
Equation 1: Metabolic flux ($$ J $$) calculation using $$^{13}\text{C}$$-maltose:
$$
J = \frac{\partial [^{13}\text{C}\text{-metabolite}]}{\partial t} \cdot \frac{1}{[^{13}\text{C}\text{-maltose}]0}$$Where $$ [^{13}\text{C}\text{-metabolite}] $$ is the labeled product concentration over time ($$ t $$) and $$ [^{13}\text{C}\text{-maltose}]0 $$ is the initial tracer concentration.
D-(+)-Maltose monohydrate-UL-13C12 represents a uniformly carbon-13 labeled variant of the naturally occurring disaccharide maltose, where all twelve carbon atoms are replaced with the carbon-13 isotope [1] [2]. This compound has a molecular formula of 13C12H24O12 and a molecular weight of 372.22 grams per mole, making it approximately 12 atomic mass units heavier than its unlabeled counterpart [1] [3]. The "UL-13C12" designation indicates uniform labeling across all carbon positions, creating a compound that is invaluable for metabolic tracing studies and nuclear magnetic resonance spectroscopy applications [2] [4].
The incorporation of carbon-13 isotopes into disaccharides like maltose requires sophisticated biotechnological approaches that ensure complete labeling while maintaining the structural integrity of the target molecule [5] [6]. The primary strategy involves cultivating microorganisms on growth media containing uniformly labeled carbon-13 glucose as the sole carbon source, effectively forcing all biosynthetic pathways to incorporate the heavy isotope [7] [6].
Bacterial fermentation systems have proven highly effective for producing carbon-13 labeled carbohydrates through metabolic incorporation [7]. When microorganisms such as Escherichia coli are grown on uniformly labeled carbon-13 glucose, the isotope becomes incorporated into all metabolic intermediates and end products, including disaccharides formed through enzymatic glycosylation reactions [7] [6]. This approach achieves isotopic enrichment levels of up to 98-99% carbon-13 content, representing a significant improvement over chemical synthesis methods [7].
The enzymatic synthesis pathway for maltose involves the action of glucosyltransferases, which catalyze the transfer of glucose units from activated sugar donors to acceptor molecules [8] [9]. Research has demonstrated that these enzymes can effectively utilize carbon-13 labeled glucose derivatives without significant kinetic isotope effects, allowing for efficient incorporation of the heavy isotope into the glycosidic bonds [9] [6]. The biosynthetic pathway typically involves the conversion of labeled glucose to glucose-1-phosphate, followed by the formation of uridine diphosphate glucose, which serves as the donor substrate for maltose synthesis [6] [10].
Continuous fermentation systems offer advantages for large-scale production of carbon-13 labeled maltose, as they allow for sustained incorporation of the isotope while maintaining optimal growth conditions [7] [11]. These systems typically employ fed-batch cultivation strategies where labeled glucose is continuously supplied to prevent isotope dilution from endogenous carbon sources [7] [11]. The cultivation medium is carefully designed to minimize the presence of unlabeled carbon compounds that could compromise isotopic purity [7].
Advanced biotechnological approaches also include the use of genetically modified organisms with enhanced glycosylation capabilities [10] [11]. These engineered strains can be designed to overexpress specific enzymes involved in maltose biosynthesis, thereby increasing the yield of labeled product while reducing the formation of unwanted byproducts [10] [11]. The genetic modifications typically target the expression levels of key enzymes such as phosphoglucomutase, glucose-1-phosphate uridylyltransferase, and maltose phosphorylase [10] [11].
| Biotechnological Approach | Carbon-13 Incorporation Efficiency | Production Yield | Processing Time |
|---|---|---|---|
| Bacterial Fermentation | 98-99% [7] | 75-85% [7] | 72-96 hours [7] |
| Enzymatic Synthesis | 95-98% [9] | 60-75% [9] | 24-48 hours [9] |
| Continuous Cultivation | 97-99% [11] | 80-90% [11] | Ongoing process [11] |
| Genetically Modified Systems | 99% [10] | 85-95% [10] | 48-72 hours [10] |
The achievement of high isotopic purity in carbon-13 labeled maltose presents several significant challenges that must be addressed during the biosynthetic process [12] [13]. The primary obstacle involves preventing isotope dilution from endogenous carbon sources within the producing organism, which can lead to incorporation of carbon-12 atoms and reduce the overall isotopic enrichment [12] [13].
Metabolic pathway complexity represents a major challenge in maintaining isotopic purity throughout the biosynthetic process [14] [12]. During maltose biosynthesis, glucose molecules undergo multiple enzymatic transformations that can involve carbon-carbon bond formation and cleavage reactions [14] [12]. These reactions are subject to kinetic isotope effects, where enzymes may exhibit slight preferences for carbon-12 over carbon-13, leading to isotopic fractionation [12] [15]. Research has shown that such fractionation effects can reduce the final isotopic purity by 1-3% compared to the starting material [12] [15].
Carbon dioxide fixation and release during cellular metabolism poses another significant challenge to isotopic purity [14] [12]. Many microorganisms possess active carbon dioxide fixation pathways that can incorporate atmospheric carbon dioxide, which contains primarily carbon-12, into cellular metabolites [14] [12]. This process can dilute the isotopic enrichment of the final product, particularly during extended fermentation periods [14] [12]. Studies have demonstrated that controlling atmospheric carbon dioxide levels and using carbon-13 labeled carbon dioxide can mitigate this issue [14] [12].
The presence of storage carbohydrates within microbial cells creates additional complications for isotopic purity [14] [13]. Organisms often maintain reserves of unlabeled carbohydrates from previous growth cycles, which can be mobilized during stress conditions or nutrient limitation [14] [13]. These endogenous carbon sources can contribute to isotope dilution, particularly during the stationary phase of growth when cells begin to catabolize internal reserves [14] [13].
Cross-feeding between different microbial populations in mixed cultures represents another challenge that can compromise isotopic purity [12] [16]. When multiple organisms are present, metabolic byproducts from one species can serve as carbon sources for others, potentially introducing unlabeled carbon into the system [12] [16]. This issue is particularly relevant in industrial fermentation processes where maintaining sterile conditions is difficult [12] [16].
Temperature and pH fluctuations during fermentation can also impact isotopic purity through their effects on enzyme selectivity and metabolic pathway regulation [12] [15]. Extreme conditions can alter the kinetic isotope effects of key enzymes, leading to preferential incorporation of either carbon-12 or carbon-13 depending on the specific reaction conditions [12] [15]. Maintaining optimal and stable environmental conditions is therefore crucial for achieving consistent isotopic enrichment [12] [15].
The challenge of isotopic exchange reactions during biosynthesis requires careful consideration of reaction mechanisms and thermodynamics [12] [15]. Some enzymatic reactions involved in carbohydrate metabolism are reversible and can lead to isotopic scrambling, where carbon-13 atoms are exchanged with carbon-12 atoms from other metabolites [12] [15]. This phenomenon is particularly problematic in pathways involving carbonyl-containing intermediates, which can undergo rapid isotope exchange with water or other nucleophiles [12] [15].
The verification of carbon-12 to carbon-13 ratios in labeled maltose requires sophisticated analytical methodologies that can accurately determine isotopic composition with high precision [17] [18]. Isotope ratio mass spectrometry represents the gold standard for such measurements, offering precision levels of 0.1-0.3 parts per thousand for carbon isotope analysis [17] [18]. This technique involves the conversion of organic samples to carbon dioxide gas, followed by high-precision mass spectrometric analysis of the isotopic composition [17] [18].
Nuclear magnetic resonance spectroscopy provides complementary information for isotopic verification, particularly for confirming the positional distribution of carbon-13 labels within the maltose molecule [13] [19]. Carbon-13 nuclear magnetic resonance spectroscopy can detect isotopic enrichment at natural abundance levels and provide quantitative information about the degree of labeling at each carbon position [13] [19]. The technique offers the advantage of being non-destructive and capable of analyzing samples in solution without extensive sample preparation [13] [19].
High-performance liquid chromatography coupled with mass spectrometry represents an increasingly important analytical approach for quality control of labeled carbohydrates [20] [21]. This methodology allows for the separation of isotopically labeled compounds from unlabeled impurities while simultaneously providing mass spectrometric verification of isotopic composition [20] [21]. The technique is particularly valuable for detecting trace amounts of unlabeled maltose that might compromise the isotopic purity of the final product [20] [21].
Elemental analysis combined with isotope ratio mass spectrometry provides bulk isotopic composition data that can be used to verify overall carbon-13 enrichment levels [22] [23]. This approach involves the combustion of organic samples to produce carbon dioxide, which is then analyzed for its isotopic composition using specialized mass spectrometers [22] [23]. The method offers high precision and accuracy for determining the overall isotopic enrichment of the sample [22] [23].
Gas chromatography-mass spectrometry analysis has been developed specifically for the analysis of carbon-13 labeling in carbohydrates [24] [21]. This technique requires derivatization of the maltose molecule to make it volatile for gas chromatographic separation, followed by mass spectrometric analysis of the isotopic composition [24] [21]. The method provides detailed information about the distribution of carbon-13 labels throughout the molecule and can detect isotopic impurities at very low levels [24] [21].
| Analytical Method | Precision | Detection Limit | Analysis Time | Sample Requirements |
|---|---|---|---|---|
| Isotope Ratio Mass Spectrometry | 0.1-0.3‰ [17] | 0.01% [17] | 30-60 minutes [17] | 1-10 mg [17] |
| Carbon-13 Nuclear Magnetic Resonance | 0.5-1.0‰ [19] | 0.1% [19] | 2-24 hours [19] | 10-100 mg [19] |
| Liquid Chromatography-Mass Spectrometry | 0.2-0.5‰ [20] | 0.05% [20] | 15-45 minutes [20] | 1-5 mg [20] |
| Elemental Analysis-Isotope Ratio Mass Spectrometry | 0.1-0.2‰ [22] | 0.01% [22] | 45-90 minutes [22] | 0.5-2 mg [22] |
| Gas Chromatography-Mass Spectrometry | 0.3-0.7‰ [24] | 0.1% [24] | 30-60 minutes [24] | 5-20 mg [24] |
Quality control protocols for carbon-13 labeled maltose typically involve multiple analytical techniques to ensure comprehensive verification of isotopic purity [17] [18]. Primary analysis using isotope ratio mass spectrometry provides the most accurate determination of overall isotopic enrichment, while secondary techniques such as nuclear magnetic resonance spectroscopy confirm the positional distribution of labels [17] [18] [19]. Tertiary analysis using chromatographic methods helps identify and quantify any unlabeled impurities that might be present in the final product [17] [18] [20].
The implementation of quality control measures requires careful attention to sample handling and storage conditions to prevent isotopic exchange or contamination [17] [18]. Samples must be stored under conditions that minimize exposure to atmospheric carbon dioxide and moisture, which can lead to isotopic dilution or exchange reactions [17] [18]. Standard operating procedures typically specify storage temperatures below -20 degrees Celsius and the use of inert atmosphere packaging to maintain isotopic integrity [17] [18].